2,6-Dimethylcyclohexylamine
Overview
Description
2,6-Dimethylcyclohexylamine is a chemical compound that can be derived from 2,6-dimethylcyclohexanone, a versatile intermediate for various syntheses. Although the provided papers do not directly discuss 2,6-Dimethylcyclohexylamine, they provide insights into related compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for 2,6-Dimethylcyclohexylamine.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful optimization of conditions. For instance, the synthesis of 2,6-dimethyltropone from 2,6-dimethylcyclohexanone involves five optimized steps with an overall yield of 52% . Similarly, the synthesis of 2-alkanoyl(aryloyl)-5,5-dimethylcyclohexane-1,3-diones involves the reaction of dimedone with cyanogen bromide and triethylamine, followed by the addition of various aldehydes . These methods could potentially be adapted for the synthesis of 2,6-Dimethylcyclohexylamine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically characterized using spectroscopic techniques such as IR, 1H, and 13C NMR . These techniques can also be applied to determine the structure of 2,6-Dimethylcyclohexylamine. The relative configuration and preferred conformer of intermediates can be determined by HMQC, COSY, and NOE NMR measurements .
Chemical Reactions Analysis
The reactivity of compounds similar to 2,6-Dimethylcyclohexylamine can be inferred from studies such as the reaction of 2,6-dinitroanisole with cyclohexylamine, which shows solvent-dependent kinetics and may involve a dimer mechanism . Additionally, cyclohexylamine itself has been used as an organocatalyst for the synthesis of 2-amino-4H-chromene derivatives, indicating its potential reactivity in multicomponent reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 2,6-Dimethylcyclohexylamine can be deduced from their synthesis and molecular structure. For example, the crystal structure of dimethyl 2,5-bis[2-(2-hydroxybenzoyl)hydrazino]cyclohexa-1,4-diene-1,4-dicarboxylate involves hydrogen bonding, which could influence the compound's solubility and stability . The antimicrobial activity of certain derivatives indicates that the introduction of specific functional groups can impart biological activity .
Scientific Research Applications
1. Absorption of Volatile Organic Compounds
- Summary of Application : 2,6-Dimethylcyclohexylamine (CyNMe2) is used as a switchable-hydrophilicity solvent (SHS) for the absorption and desorption of volatile organic compounds (VOCs) from tail gases .
- Methods of Application : The process involves using CyNMe2 to absorb toluene, a representative VOC. Desorption efficiencies of toluene from CyNMe2 of up to 94% were achieved by bubbling CO2 at 25°C, and separation efficiencies of CyNMe2 from water up to 90% were achieved by bubbling N2 at 60°C .
- Results or Outcomes : The toluene absorption capacity of CyNMe2 was comparable with that of the fresh absorbent even after five absorption-desorption cycles, suggesting that CyNMe2 retains its absorption capacity .
2. Extraction of Emerging Contaminants in Wastewater
- Summary of Application : 2,6-Dimethylcyclohexylamine is used as a switchable hydrophobicity solvent for the extraction of emerging pollutants in wastewater samples .
- Methods of Application : The procedure uses a reduced volume (375 μL) of 2,6-Dimethylcyclohexylamine for the extraction of a variety of emerging pollutants, including nonsteroidal anti-inflammatory drugs (NSAIDs), hormones, and triclosan .
- Results or Outcomes : Absolute extraction recoveries were in the range of 51% to 103%. The method permits the determination of the target analytes at the low ng mL−1 level, ranging from 0.8 to 5.9 (except for Triclosan, 106 ng mL−1) with good precision (relative standard deviation lower than 6%) .
3. Extraction of Dairy Phospholipids
- Summary of Application : 2,6-Dimethylcyclohexylamine (CyNMe2) is used for the extraction of dairy phospholipids .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
4. Extraction of Lipids from Microalgae
- Summary of Application : 2,6-Dimethylcyclohexylamine (DMCHA) is used as a switchable hydrophilicity solvent (SHS) for the extraction of lipids from freeze-dried samples of Botryococcus braunii microalgae for biofuel production .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
5. Catalyst in Strecker Reaction
- Summary of Application : 2,6-Dimethylcyclohexylamine is used as a catalyst in a three-component organocatalyzed Strecker reaction on water .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
6. Recycling of Aluminium and Polyethylene
- Summary of Application : Treatment with 2,6-Dimethylcyclohexylamine (DMCHA) allows very high material recovery (>99% for aluminium and >80% for polyethylene), without compromising the quality in terms of oxidation or polymer degradation .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
7. Production of Pharmaceuticals
- Summary of Application : 2,6-Dimethylcyclohexylamine is used as a building block for pharmaceuticals, such as mucolytics, analgesics, and bronchodilators .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
8. Vulcanization Accelerator
- Summary of Application : 2,6-Dimethylcyclohexylamine is used as a precursor to sulfenamide-based reagents used as accelerators for vulcanization .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
9. Extraction of Emerging Pollutants
- Summary of Application : 2,6-Dimethylcyclohexylamine is used as a switchable hydrophobicity solvent for the extraction of emerging pollutants in water samples .
- Methods of Application : The proposal uses a reduced volume (375 μL) of 2,6-Dimethylcyclohexylamine, a switchable hydrophobicity solvent .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
2,6-Dimethylcyclohexylamine is highly flammable and water-soluble . It is dangerous when exposed to heat or flame and can react vigorously with oxidizing materials . Inhalation of high concentrations of vapor will produce irritation of the respiratory tract and lungs, and inhalation of large quantities of vapor may be fatal . It is recommended to handle in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
properties
IUPAC Name |
2,6-dimethylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6-4-3-5-7(2)8(6)9/h6-8H,3-5,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGAAWJLYHYMLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60988158 | |
Record name | 2,6-Dimethylcyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60988158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylcyclohexylamine | |
CAS RN |
6850-63-1 | |
Record name | 2,6-Dimethylcyclohexanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6850-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethylcyclohexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethylcyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60988158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylcyclohexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.220 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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